![molecular formula C16H17N3O2 B5714485 N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine](/img/structure/B5714485.png)
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, also known as DYRK1A inhibitor, is a small molecule compound that has been studied extensively in scientific research. It has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, Down syndrome, and cancer.
Mechanism of Action
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine is a potent inhibitor of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been found to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has been found to have several biochemical and physiological effects. It has been found to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has several advantages for lab experiments. It is a potent inhibitor of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, and it has been found to have potential therapeutic applications in various diseases. However, it also has some limitations. It is a small molecule compound, and it may have limited bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine. One future direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is to study its pharmacokinetic properties and optimize its bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine for therapeutic applications.
Synthesis Methods
The synthesis of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine involves several steps. The first step is the synthesis of 2,3-dimethoxybenzaldehyde, which is then reacted with hydrazine hydrate to form 2,3-dimethoxybenzohydrazide. The second step involves the reaction of 2,3-dimethoxybenzohydrazide with 2-bromoacetophenone to form N-(2,3-dimethoxybenzyl)-2-bromoacetophenone. The final step involves the reaction of N-(2,3-dimethoxybenzyl)-2-bromoacetophenone with 4-aminophenol to form N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine.
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, Down syndrome, and cancer.
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-15-5-3-4-12(16(15)21-2)9-17-13-7-6-11-10-18-19-14(11)8-13/h3-8,10,17H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWWPUYFMLCYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5457537 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.